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1,1,4,7,7-Pentamethyldiethylenetriamine

Cat. No.: B147387
CAS No.: 3030-47-5
M. Wt: 173.3 g/mol
InChI Key: UKODFQOELJFMII-UHFFFAOYSA-N
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Description

Overview and Structural Context of the Chemical Compound

1,1,4,7,7-Pentamethyldiethylenetriamine, commonly abbreviated as PMDTA, is a polyamine organic compound with the chemical formula C₉H₂₃N₃. nih.govcymitquimica.com It is structurally a derivative of diethylenetriamine (B155796) where all five amine hydrogen atoms have been replaced by methyl groups, rendering all three nitrogen atoms tertiary amines. wikipedia.orgnih.gov This structural arrangement distinguishes it from its parent compound, diethylenetriamine. wikipedia.org

PMDTA is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. wikipedia.orgthermofisher.comchemicalbook.com Its molecular structure consists of a flexible diethylenetriamine backbone with five methyl groups attached to the nitrogen atoms. wikipedia.org This configuration allows it to act as a bulky, flexible, tridentate ligand, meaning it can bind to a central metal atom through its three nitrogen atoms, forming two stable five-membered chelate rings. wikipedia.orgsmolecule.com This chelating ability is central to its chemical utility. smolecule.com The compound is miscible with water and soluble in organic solvents like ethanol (B145695) and acetone. thermofisher.comfishersci.ca

Below is a table summarizing key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₂₃N₃
Molecular Weight 173.30 g/mol
CAS Number 3030-47-5
Appearance Colorless to pale yellow liquid
Boiling Point 198 °C
Melting Point -20 °C
Density 0.83 g/mL at 25 °C
Refractive Index ~1.442 at 20 °C
Water Solubility Miscible

Data compiled from multiple sources. nih.govcymitquimica.comthermofisher.comchemicalbook.comfishersci.ca

Historical Perspective of this compound in Chemical Research

The synthesis of this compound is typically achieved through the N-methylation of diethylenetriamine. wikipedia.org A common laboratory and industrial method for this transformation is the Eschweiler-Clarke reaction, which involves treating the primary and secondary amines of diethylenetriamine with an excess of formaldehyde (B43269) and formic acid to introduce the methyl groups. wikipedia.org

Early academic interest in PMDTA centered on its properties as a chelating agent, or ligand, in coordination chemistry. Researchers began investigating how its three nitrogen donor sites interact with various metal ions. Unlike its unmethylated precursor, diethylenetriamine, the tertiary amine groups of PMDTA exhibit different electronic and steric properties, which influences the stability and structure of the resulting metal complexes. wikipedia.org Initial studies explored its complexation with metal ions like copper(II) and its effects on reaction kinetics. wikipedia.org This foundational work on its coordination behavior paved the way for its later application in more specialized areas of chemical synthesis.

Significance of this compound as a Research Subject

The significance of this compound in academic and industrial research stems primarily from its versatile roles as a tridentate ligand and a catalyst. nih.govwikipedia.orgsmolecule.com

In Organometallic Chemistry: PMDTA is a cornerstone ligand in organolithium chemistry. wikipedia.org Organolithium reagents are potent bases and nucleophiles, but they often exist as aggregates, which can temper their reactivity. PMDTA is highly effective at deaggregating these clusters by chelating the lithium ions, forming monomeric complexes. wikipedia.org This sequestration of the lithium center polarizes the carbon-lithium bond, significantly enhancing the basicity and reactivity of the organic group. wikipedia.org Compared to the bidentate ligand tetramethylethylenediamine (TMEDA), the tridentate nature of PMDTA results in a stronger and more stable complex with lithium, providing superior control over reaction pathways and improving the solubility of the organolithium reagents in organic solvents. wikipedia.orgsmolecule.com This has made it an invaluable tool for researchers studying metalation reactions and stabilizing highly reactive intermediates. smolecule.com

In Polymer Chemistry and Catalysis: PMDTA serves as a highly efficient catalyst or co-catalyst in various polymerization reactions. rsc.org It is widely used in the production of polyurethane foams, where it primarily catalyzes the blowing (urea formation) reaction. nih.gov Its catalytic activity helps to balance the foaming and gelling reactions, which is critical for controlling the properties of the final polymer material. nih.gov Furthermore, PMDTA is a key ligand in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. More recent research has also explored its use as a metal-free catalyst for other types of polymerization, such as reversible complexation mediated polymerization (RCMP), simplifying synthesis and purification processes. rsc.orgresearchgate.net

In Coordination Chemistry: Beyond organolithium compounds, PMDTA is used to form stable complexes with a wide range of transition metals and main group elements. wikipedia.org The bulky methyl groups create significant steric hindrance around the metal center, often leading to the formation of five-coordinate complexes with specific geometries. wikipedia.org This steric crowding can stabilize unusual cationic species, such as the first cationic derivative of alane, [H₂Al(PMDTA)]⁺. wikipedia.org Researchers utilize PMDTA to investigate the fundamental principles of coordination, study reaction mechanisms, and synthesize novel inorganic and organometallic structures. smolecule.com Its ability to influence the electronic and steric environment of a metal center makes it a significant subject of ongoing academic inquiry. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23N3 B147387 1,1,4,7,7-Pentamethyldiethylenetriamine CAS No. 3030-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine
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InChI

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKODFQOELJFMII-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)CCN(C)CCN(C)C
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Molecular Formula

C9H23N3
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DSSTOX Substance ID

DTXSID7029249
Record name 1,1,4,7,7-Pentamethyldiethylenetriamine
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Molecular Weight

173.30 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl-
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Record name N,N,N',N',N"-Pentamethyldiethylenetriamine
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Vapor Pressure

0.3 [mmHg]
Record name N,N,N',N',N"-Pentamethyldiethylenetriamine
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CAS No.

3030-47-5
Record name Pentamethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-
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Record name 1,1,4,7,7-Pentamethyldiethylenetriamine
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Record name Bis(2-dimethylaminoethyl)(methyl)amine
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Record name PENTAMETHYLDIETHYLENETRIAMINE
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Synthetic Methodologies for 1,1,4,7,7 Pentamethyldiethylenetriamine

Alkylation of Ethylenediamine Approaches

The synthesis of N-alkylated ethylenediamines can be achieved through the N-alkylation of 1,2-diaminoethane (ethylenediamine) with various alcohols in the presence of a catalyst. researchgate.netresearchgate.net One developed method utilizes a fixed-bed reactor with a copper oxide-nickel oxide/gamma-alumina (CuO-NiO/γ-Al2O3) catalyst. researchgate.netresearchgate.net This catalytic system is effective for N-alkylation with both primary and secondary alcohols. researchgate.netresearchgate.net While high yields are reported for mono-N-alkylation with low-carbon alcohols, the yields for tetra-N-alkylation decrease as the molecular volume of the alcohol increases. researchgate.netresearchgate.net It is important to note that while this demonstrates a general route for alkylating ethylenediamine, the direct synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine typically starts from diethylenetriamine (B155796), which already possesses the required triamine backbone. wikipedia.org

Formaldehyde-Formic Acid Methodologies

A prominent method for preparing this compound is through the Eschweiler-Clarke reaction. wikipedia.org This classic technique utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. wikipedia.orgrsc.org The synthesis starts with diethylenetriamine, to which anhydrous formic acid is added, followed by an aqueous solution of formaldehyde. chemicalbook.com The mixture is heated, leading to the methylation of the primary and secondary amine groups. wikipedia.orgchemicalbook.com This method is known to produce the target compound with good yields, though it is reported to be lower than catalytic hydrogenation methods, with a general yield of around 70%. atamanchemicals.com

One specific example of this methodology involves adding 8.24g of diethylenetriamine to a flask, followed by the dropwise addition of 29.41g of anhydrous formic acid and 45.37g of a 37 wt% formaldehyde aqueous solution. chemicalbook.com The reaction mixture is then heated and refluxed at approximately 110°C for 12 hours. chemicalbook.com After subsequent workup steps involving hydrochloric acid and sodium hydroxide (B78521), the final product is obtained through distillation, yielding 11.87g of this compound, which corresponds to a yield of 85.76%. chemicalbook.com

Table 1: Example of Formaldehyde-Formic Acid Synthesis Parameters

Parameter Value
Starting Material Diethylenetriamine
Methylating Agent Formaldehyde (37 wt% aq. solution)
Reducing Agent Anhydrous Formic Acid
Reaction Temperature ~110°C
Reaction Time 12 hours (reflux)
Reported Yield 85.76%

Formaldehyde Hydrogenation Techniques

Catalytic hydrogenation using formaldehyde is a highly efficient alternative to the formic acid method, often achieving yields greater than 95%. atamanchemicals.com This process involves the reductive methylation of diethylenetriamine with formaldehyde in the presence of hydrogen gas and a suitable catalyst. rsc.org This route is considered a greener alternative due to the avoidance of formic acid and is amenable to continuous production processes. google.comgoogle.com The reaction is typically carried out under pressure and at elevated temperatures. google.comgoogle.com

Supported Palladium Magnetic Catalyst Systems

An innovative approach within formaldehyde hydrogenation involves the use of supported palladium magnetic catalysts. google.com These catalysts offer high activity and the significant advantage of being easily separated from the reaction mixture using an external magnetic field, which simplifies catalyst recovery and reuse. magtech.com.cnresearchgate.netmdpi.com

One patented method describes a process where diethylenetriamine, a solvent (such as water), and the supported palladium magnetic catalyst are placed in a reactor. google.com Formaldehyde is then added dropwise in two stages under hydrogen pressure. google.com The catalyst itself can be composed of palladium, cobalt, and nickel on a magnetic carrier. google.com The use of magnetic nanoparticle supports for palladium catalysts is a widely studied area due to their high dispersibility and stability. magtech.com.cnnih.gov

The reaction is performed in stages with varying parameters. For instance, the first stage might be conducted at 100-120°C and a hydrogen pressure of 3-5 MPa, while the second stage proceeds at a higher temperature. google.com This staged approach helps to control the reaction and maximize the yield of the desired pentamethylated product while minimizing impurities. google.com

Table 2: Example of Supported Palladium Magnetic Catalyst System

Parameter Description
Catalyst Composition 10 wt% Palladium, 0.5 wt% Cobalt, 0.5 wt% Nickel, balance magnetic carrier
Support Magnetic Nanoparticles
Reactants Diethylenetriamine, Formaldehyde, Hydrogen
Solvent Deionized Water
Key Advantage Easy catalyst separation and recycling via magnetic field

Platinum-Supported Catalyst Systems

Alongside palladium, platinum-supported catalysts are also effectively used for the synthesis of this compound via formaldehyde hydrogenation. google.com Supported platinum group metals are commonly prepared for catalytic applications, often on carriers like alumina (B75360) or silica. ethz.chtrinity.edu In this synthesis, a platinum-on-carbon (Pt/C) catalyst can be employed. The reaction mechanism is analogous to the palladium-catalyzed process, involving the catalytic reduction of imine intermediates formed from diethylenetriamine and formaldehyde. google.com The choice between platinum and palladium can depend on factors such as cost, catalyst stability, and desired selectivity under specific process conditions. Research into carbon-supported platinum catalysts has shown that high-surface-area carbon can stabilize small platinum nanoparticles, which is crucial for catalytic activity and longevity. cardiff.ac.uknih.gov

Optimization of Reaction Parameters in Hydrogenation (e.g., pressure, temperature, formaldehyde to diethylenetriamine ratio)

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound in the formaldehyde hydrogenation process. google.com Key variables include reaction temperature, hydrogen pressure, and the molar ratio of formaldehyde to diethylenetriamine. google.comgoogle.com

A multi-stage reaction allows for precise control over the methylation process. google.com For example, a patented method using a supported palladium magnetic catalyst outlines specific optimized conditions for each stage. google.com

First-Stage Reaction : The temperature is maintained between 80-120°C (preferably 100-120°C) with a hydrogen pressure of 2-6 MPa (preferably 3-5 MPa). The molar ratio of formaldehyde to diethylenetriamine is controlled between 2.5 to 4.5:1, with the formaldehyde being added over 3-10 hours. google.com

Second-Stage Reaction : After the first stage, the temperature is raised to 120-160°C (preferably 130-150°C) while maintaining the hydrogen pressure. Additional formaldehyde is added, with the total molar ratio of formaldehyde to diethylenetriamine for both stages being 5.5 to 7.5:1. google.com

This careful, staged addition and temperature ramping strategy allows for the selective and complete methylation of all five available N-H bonds on the diethylenetriamine molecule, leading to product yields that can exceed 98%. google.com

Table 3: Optimized Parameters in a Two-Stage Hydrogenation Process

Parameter Stage 1 Stage 2
Temperature 80-120°C 120-160°C
Hydrogen Pressure 2-6 MPa 2-6 MPa
Formaldehyde to Diethylenetriamine Molar Ratio 2.5 - 4.5 : 1 Total Ratio: 5.5 - 7.5 : 1
Formaldehyde Addition Time 3-10 hours 2-8 hours

Reductive Methylation of Primary Amines

The synthesis of this compound (PMDTA) is commonly achieved through the reductive methylation of diethylenetriamine. This process involves the introduction of methyl groups onto the primary and secondary amine nitrogens of the starting material. Key methodologies include the Eschweiler-Clarke reaction and catalytic hydrogenation using formaldehyde or methanol (B129727) as the methylating agent.

The Eschweiler-Clarke reaction utilizes a mixture of formaldehyde and formic acid to methylate the amine groups of diethylenetriamine. wikipedia.org Another prevalent industrial method involves the reaction of diethylenetriamine with formaldehyde in the presence of a catalyst and hydrogen gas. atamanchemicals.comcardiff.ac.uk This approach is noted for its high efficiency, with potential yields exceeding 95%. atamanchemicals.com

Recent advancements have focused on developing more environmentally benign processes. One such alternative employs methanol as a greener and more cost-effective methylating agent in place of formaldehyde, which poses safety and environmental concerns. cardiff.ac.uk This process has been shown to proceed effectively over composite copper catalysts. cardiff.ac.uk

Catalysts play a crucial role in these syntheses. Nickel-containing catalysts and supported palladium magnetic catalysts have been effectively used for the reductive methylation with formaldehyde. google.comgoogle.com The choice of catalyst and reaction conditions significantly influences the reaction's selectivity and yield.

To minimize the formation of by-products and shorten reaction times, a two-phase formaldehyde feeding strategy can be implemented. google.com In the initial phase, formaldehyde is introduced at a high flow rate to facilitate the mono-methylation of the primary amine groups. Subsequently, the flow rate is substantially decreased for the reductive methylation of the resulting secondary amine groups. google.com A patented method using a supported palladium magnetic catalyst also describes a two-stage reaction where the temperature is increased in the second stage. google.com

Detailed research findings have outlined specific reaction parameters for these synthetic routes.

ParameterValue/ConditionSource
Starting Material Diethylenetriamine wikipedia.orgcardiff.ac.uk
Methylating Agents Formaldehyde & Formic Acid (Eschweiler-Clarke) wikipedia.org
Formaldehyde & Hydrogen atamanchemicals.comgoogle.com
Methanol cardiff.ac.uk
Catalysts Nickel-containing catalyst google.com
Supported palladium magnetic catalyst google.com
Composite copper catalysts (with Methanol) cardiff.ac.uk
Reaction Temperature Stage 1: 80 to 120 °C google.com
Hydrogen Pressure 2 to 6 MPa google.com

Purification and Isolation Strategies in Synthesis

Following the synthesis of this compound, a multi-step process is required to isolate and purify the final product from the crude reaction mixture. The specific strategies employed depend on the synthetic route and the nature of the catalyst used.

The initial step in purification is typically the removal of the catalyst. For solid catalysts, this is often achieved through simple filtration of the reaction product. google.com In syntheses utilizing supported palladium magnetic catalysts, an external magnetic field can be applied to facilitate an efficient solid-liquid separation. google.com

After the catalyst has been removed, the subsequent steps focus on separating the PMDTA from the solvent, unreacted starting materials, and any by-products. A common technique involves solvent removal followed by product refining, which may include distillation. google.com

An alternative or additional purification method is liquid-liquid extraction. A batch extraction process has been described where the crude product, after initial filtration, is treated with a salting-out agent like sodium hydroxide to reduce the solubility of the organic product in the aqueous phase. google.com An immiscible organic solvent, such as a C5-10 alkane like hexane, is then used to extract the PMDTA. google.com The organic layer containing the product is separated from the aqueous phase, and the alkane solvent is subsequently removed to yield the purified product. google.com

The final product's purity is often assessed using gas chromatography (GC), with commercial grades typically reaching 98% or higher purity. thermofisher.com

Purification StepDescriptionSource
Catalyst Removal Filtration for solid catalysts. google.com
Solid-liquid separation under a magnetic field for magnetic catalysts. google.com
Product Isolation Removal of solvent and subsequent refining of the product. google.com
Batch extraction using a C5-10 alkane (e.g., hexane) in the presence of a salting-out agent (e.g., sodium hydroxide). google.com
Final Purification Distillation or refining to achieve high purity. google.com

Coordination Chemistry and Ligand Applications of 1,1,4,7,7 Pentamethyldiethylenetriamine

Role as a Tridentate Ligand in Metal Complexation

1,1,4,7,7-Pentamethyldiethylenetriamine functions as a classic tridentate ligand, meaning it can bind to a central metal atom through three donor sites simultaneously. smolecule.com The three tertiary nitrogen atoms in its structure each possess a lone pair of electrons, enabling them to form coordinate covalent bonds with a metal center. smolecule.com

This coordination results in the formation of two stable, five-membered chelate rings. wikipedia.org The chelate effect—the enhanced stability of a complex containing rings compared to a similar complex with non-ring-forming (monodentate) ligands—makes PMDTA a strong binder for many metal ions. wikipedia.org The ligand's flexible ethylene (B1197577) backbone allows it to adopt various conformations to accommodate the geometric preferences of the metal center, with the three nitrogen atoms capable of coordinating in either a coplanar or a mutually cis arrangement. wikipedia.org

Formation of Five-Coordinate Metal Complexes

A distinctive feature of PMDTA in coordination chemistry is its tendency to form five-coordinate metal complexes. This is largely attributed to the steric bulk of the five methyl groups on the nitrogen atoms. wikipedia.org These bulky groups create significant steric hindrance around the metal center, often preventing a sixth ligand from approaching and binding, thereby favoring a five-coordinate geometry over a more common six-coordinate octahedral arrangement. wikipedia.org This steric crowding influences not only the coordination number but also the reactivity of the resulting metal complex.

Interaction with Transition Metals

PMDTA forms stable complexes with a variety of transition metals, and these complexes are utilized in diverse applications, particularly in the synthesis of specialty polymers and as catalysts in polymerization reactions. chemrevlett.comresearchgate.net The properties and structure of these complexes are highly dependent on the specific metal ion involved.

PMDTA is widely employed in stabilizing both Copper(I) and Copper(II) oxidation states, which is critical for their use in catalytic systems. These complexes are key components in copper-catalyzed reactions such as Atom Transfer Radical Polymerization (ATRP) and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In ATRP, PMDTA-based Copper(I) systems have demonstrated high efficiency, achieving greater than 90% monomer conversion. The σ-donating properties of the amino groups in PMDTA are considered less powerful than those of its unmethylated analogue, diethylenetriamine (B155796), in Copper(II) complexes. wikipedia.org

Table 1: Performance Comparison of Ligands in Copper(I)-Catalyzed ATRP

Ligand Denticity Conversion Efficiency Key Feature
PMDTA Tridentate >90% Balances steric and electronic effects for optimal Cu(I) stabilization.
TMPDA Bidentate 60-70% Weaker metal complex stabilization.
TMEDA Bidentate Variable Prone to faster ligand exchange, poor Cu(I) stabilization.

This compound forms complexes with Iron(III). Iron(III) complexes are paramagnetic due to the presence of unpaired electrons in their d-orbitals. purdue.edulibretexts.org Depending on the specific ligands coordinated to the iron center, these complexes can exist in either a high-spin (S=5/2) or a low-spin (S=1/2) state. researchgate.net The ligand field strength determines the electron configuration; strong-field ligands favor a low-spin state, while weak-field ligands result in a high-spin state. purdue.edulibretexts.org

Nickel(II) readily forms complexes with nitrogen-donor ligands like PMDTA. These complexes often exhibit a distorted octahedral geometry, although other coordination numbers are possible. researchgate.netmdpi.com PMDTA-ligated nickel compounds can serve as precursors or catalysts in various chemical transformations. For instance, nickel complexes incorporating amine ligands are used as precursors for generating nickel nanoparticles for catalytic hydrogenation processes. rsc.org The reaction of nickel salts with multidentate amine ligands typically yields stable, characterizable coordination complexes. researchgate.netcore.ac.uk

The strong chelating ability and steric protection afforded by PMDTA make it suitable for stabilizing highly reactive or unusual chemical species. A notable example is its use in the synthesis of the first cationic derivative of alane. By treating H₃AlNMe₃ with PMDTA, the unique salt compound [H₂Al(PMDTA)]⁺[AlH₄]⁻ was prepared. wikipedia.org In this compound, the PMDTA ligand coordinates to and stabilizes the [H₂Al]⁺ cation, preventing its decomposition. wikipedia.org

Organolithium Chemistry Applications of this compound

This compound (PMDTA) is a tridentate Lewis base that significantly influences the reactivity and structure of organolithium compounds. wikipedia.org Its ability to chelate lithium ions modifies the behavior of these reagents in solution, leading to enhanced reactivity and selectivity in various organic transformations. wikipedia.orgnih.gov

Modification of Organolithium Reactivity

PMDTA is utilized to alter the reactivity of organolithium compounds by breaking down their aggregate structures. wikipedia.org In solution, organolithium reagents typically exist as oligomers (tetramers, hexamers, etc.), which reduces their reactivity. saylor.orgresearchgate.net By coordinating to the lithium centers, PMDTA, a tridentate ligand, effectively breaks these aggregates into smaller, more reactive species. wikipedia.orgrsc.org This deaggregation increases the basicity and nucleophilicity of the organolithium reagent. For instance, in the presence of PMDTA, the Li-C bonds in n-butyllithium (n-BuLi) adducts become highly polarized, which enhances the basicity of the butyl group. wikipedia.org The increased reactivity can be beneficial in various synthetic applications, including metalation reactions. wisc.eduacs.org

Deaggregation of Organolithium Compounds

The addition of Lewis bases like PMDTA to organolithium reagents leads to the deaggregation of the large clusters they typically form. saylor.org Organolithium compounds in non-coordinating solvents exist as aggregates, which stabilizes the highly polar Li-C bond but also deactivates the reagent. researchgate.net PMDTA, with its three nitrogen donor atoms, binds strongly to lithium, breaking down these oligomers. wikipedia.orgnih.gov For example, phenyllithium (B1222949), which is a mixture of tetramer and dimer in diethyl ether, is converted to a monomeric species by the addition of PMDTA. wisc.eduacs.org This deaggregation is a key factor in making the organolithium reagents more soluble and significantly more reactive. saylor.org

Formation of Monomeric Organolithium Complexes

A significant application of PMDTA in organolithium chemistry is its ability to form stable, monomeric complexes. wikipedia.org While bidentate ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) also deaggregate organolithium compounds, they often result in dimeric species. rsc.org In contrast, the tridentate nature of PMDTA allows it to bind more strongly to the lithium ion, effectively isolating the organolithium unit and leading to the formation of monomers. wikipedia.org For example, the complex of butyllithium (B86547) with PMDTA is considered to be very close to a monomeric form of butyllithium. saylor.org The formation of monomeric species is crucial for studying the fundamental structure-reactivity relationships of these reagents. rsc.org Phenyllithium also forms a monomeric complex in the presence of PMDTA, [Li(C₆H₅)(pmdta)]. researchgate.net

Regioselectivity in Metalation Processes

PMDTA plays a crucial role in controlling the regioselectivity of metalation reactions, particularly in directed ortho-metalation (DoM). wikipedia.orgwikipedia.org In these reactions, a directing group on an aromatic ring guides the deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.org The presence of PMDTA enhances the reactivity of the organolithium reagent and can influence the position of metalation. wikipedia.orgacs.org For instance, in sterically hindered aromatic compounds, the use of n-BuLi with PMDTA can direct metalation to a less sterically hindered para position, demonstrating remote metalation. acs.orgnih.gov This highlights PMDTA's role as a reactivity-enhancing ligand that can alter the regiochemical outcome of a reaction. acs.orgnih.gov

Stabilization of Alkyl- and Aryllithium Reagents

The coordination of PMDTA to alkyl- and aryllithium reagents can lead to the formation of more stable complexes. wisc.edu While deaggregation generally leads to higher reactivity, the chelation by PMDTA can also provide a degree of stabilization to the highly reactive monomeric species. rsc.org This stabilization is particularly important for handling and studying these reactive intermediates. For example, PMDTA stoichiometrically forms monomeric complexes with phenyllithium in both ether and THF solutions. wisc.edu

Complexation with Neopentyllithium

PMDTA has been used as a ligand in the study of complexation and aggregation with neopentyllithium. cymitquimica.com NMR studies of the monomeric neopentyllithium-PMDTA complex have provided insights into its conformation and dynamic behavior in solution. acs.org This research is valuable for understanding the structural and reactivity characteristics of sterically hindered organolithium reagents.

Interactive Data Tables

Table 1: Effect of PMDTA on Organolithium Aggregation State

Organolithium CompoundSolventAggregation State without PMDTAAggregation State with PMDTA
n-ButyllithiumBenzeneHexamer saylor.orgMonomeric adduct wikipedia.org
n-ButyllithiumTHFTetramer saylor.orgMonomeric adduct wikipedia.org
PhenyllithiumDiethyl EtherTetramer/Dimer wisc.eduacs.orgMonomer wisc.eduacs.org
PhenyllithiumTHFDimer/Monomer wisc.eduMonomer wisc.edu
MethyllithiumTHFTetramer saylor.orgDimer rsc.org

Trinuclear Lithium Anilide Complexes with Varied Coordination

The reaction of this compound (PMDTA) with lithium anilide results in the formation of a structurally complex, trinuclear compound with the formulation [{PhN(H)Li}₃·2PMDTA]. atamanchemicals.comwikipedia.org This outcome was unexpected, as related systems suggested that a simpler monomeric complex would be formed. rsc.orgstrath.ac.uk The structure of this complex is a notable example of the intricate coordination chemistry facilitated by PMDTA. atamanchemicals.com

The core of the [{PhN(H)Li}₃·2PMDTA] complex features three lithium centers arranged in a nearly colinear fashion. atamanchemicals.comwikipedia.org A distinguishing characteristic of this trinuclear assembly is the varied coordination environment of each lithium atom. The central lithium atom is three-coordinate and, notably, is not directly bonded to a PMDTA ligand. atamanchemicals.comwikipedia.org

The two terminal lithium atoms in the chain display different coordination numbers and geometries. One terminal lithium center is described as pseudo-tetrahedral, existing in a four-coordinate N₄ sphere. atamanchemicals.comwikipedia.org The other terminal lithium atom is five-coordinate, achieving this higher coordination number by binding to two anilino nitrogen centers as well as to a tridentate PMDTA ligand. atamanchemicals.comwikipedia.org This intricate and unusual trinuclear structure highlights the significant influence of PMDTA on the aggregation and coordination chemistry of organolithium compounds. atamanchemicals.comrsc.org

Comparison with Other Amine Ligands (e.g., TMEDA, Me₆TREN, Diethylenetriamine)

This compound (PMDTA) is a flexible, tridentate amine ligand that is frequently used to modify the reactivity of organometallic reagents, particularly organolithium compounds. wikipedia.org Its behavior and the resulting complex structures are often contrasted with other common polyamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA), tris(2-(dimethylamino)ethyl)amine (Me₆TREN), and its parent ligand, diethylenetriamine (dien).

PMDTA binds to lithium centers more strongly than the bidentate ligand TMEDA because it is tridentate. atamanchemicals.comwikipedia.org This stronger binding affinity has a profound effect on the aggregation state of organolithium reagents. While TMEDA often forms dimeric or higher aggregate complexes, PMDTA typically deaggregates organolithium compounds to form monomeric complexes. atamanchemicals.comwikipedia.org

Like PMDTA, diethylenetriamine is also a tridentate ligand that forms two five-membered chelate rings upon coordination to a metal center. wikipedia.org However, a key structural difference is that all three nitrogen atoms in PMDTA are tertiary amines, whereas diethylenetriamine possesses two primary and one secondary amine group. wikipedia.org This difference in substitution influences the electronic properties of the ligands. For instance, in studies with copper(II) complexes, the σ-donating ability of the amino groups in diethylenetriamine was found to be greater than that of PMDTA. atamanchemicals.comwikipedia.org

LigandAbbreviationDenticityAmine TypeCommon Organolithium Complex State
This compoundPMDTATridentateAll TertiaryMonomeric atamanchemicals.comwikipedia.org
N,N,N',N'-TetramethylethylenediamineTMEDABidentateAll TertiaryDimeric/Aggregated wikipedia.org
Tris(2-(dimethylamino)ethyl)amineMe₆TRENTetradentateAll TertiaryMonomeric
DiethylenetriaminedienTridentatePrimary & SecondaryVaries

Steric and Electronic Control by Ligand Structure

The structure of a supporting ligand dictates the steric and electronic environment around a metal center, thereby influencing the properties and reactivity of the resulting complex. nih.govrsc.org In PMDTA, the five methyl groups contribute significant steric bulk. wikipedia.org This steric hindrance provides protection to the coordinated metal center and can influence the geometry of the final complex, often favoring the formation of five-coordinate structures. wikipedia.org

Electronically, the nature of the donor atoms in the ligand is crucial. PMDTA features three tertiary amine donors. wikipedia.org In organolithium adducts, such as with n-butyllithium, the coordination of PMDTA leads to highly polarized Lithium-Carbon (Li-C) bonds, which enhances the basicity of the alkyl group. atamanchemicals.comwikipedia.org This electronic modification is a key aspect of how PMDTA alters the reactivity of organolithium reagents. The substitution of electron-donating or electron-withdrawing groups on a ligand framework is a common strategy to tune the electron density at the metal center. nih.govrsc.org The difference in σ-donating capability between the tertiary amines of PMDTA and the primary/secondary amines of diethylenetriamine is a clear example of electronic control exerted by the ligand structure. wikipedia.org

Ligand Displacement Prevention

The ability of a ligand to remain coordinated to a metal center is critical for its function as a spectator ligand that modifies reactivity. PMDTA's effectiveness in preventing ligand displacement is largely attributable to the chelate effect. As a tridentate ligand, it binds to a metal center at three points, forming a stable five-membered ring structure. wikipedia.org This multipoint attachment is significantly more stable and less prone to dissociation than the coordination of analogous monodentate ligands.

This strong binding is evident when comparing PMDTA to bidentate ligands like TMEDA in organolithium chemistry. PMDTA binds more strongly to lithium, a factor that contributes to its ability to deaggregate organolithium clusters into stable, monomeric species. atamanchemicals.comwikipedia.org By forming these stable monomeric complexes, PMDTA effectively occupies the coordination sphere of the lithium cation, preventing displacement by other solvent molecules or reagents and inhibiting re-aggregation. bham.ac.uk This robust coordination is essential for maintaining the desired reactivity and selectivity in reactions mediated by PMDTA-complexed reagents.

Catalytic Roles of 1,1,4,7,7 Pentamethyldiethylenetriamine in Polymerization

Ring-Opening Polymerization (ROP)

PMDTA also functions as an organocatalyst in the Ring-Opening Polymerization (ROP) of cyclic esters and carbonates. This application is part of a broader shift towards metal-free catalysis in polymer synthesis, which is particularly important for biomedical applications where metal residues are a concern. mdpi.com

PMDTA has been identified as an effective organocatalyst for the ROP of trimethylene carbonate (TMC), a monomer used to produce biodegradable polycarbonates. mdpi.com The use of an organocatalyst like PMDTA offers a significant advantage over metal-based catalysts as it can be more easily removed from the final polymer product. mdpi.com While detailed kinetic data for PMDTA-catalyzed TMC polymerization is not extensively documented in comparative studies, its role is situated within the broader context of using nitrogen bases to initiate polymerization. mdpi.com Generally, such organocatalysts work by activating either the monomer or an initiator (like an alcohol) to facilitate the ring-opening process. afinitica.commdpi.com

The application of PMDTA as an organocatalyst extends to the ROP of lactide, the cyclic dimer of lactic acid, to produce polylactide (PLA), a widely used biodegradable polymer. researchgate.net In a notable "one-pot" synthesis, PMDTA served a dual catalytic role. First, it acted as an organocatalyst for the in situ bromine-iodine transformation CRP of methyl methacrylate. Subsequently, in the same reaction vessel, it catalyzed the ROP of L-lactide to form a well-defined poly(methyl methacrylate)-b-poly(L-lactide) (PMMA-b-PLLA) block copolymer. researchgate.net This demonstrates the versatility of PMDTA to catalyze different types of polymerization reactions sequentially, streamlining the synthesis of complex polymer architectures.

Polyurethane Formation Catalysis

In the production of polyurethanes, PMDTA is widely used as a tertiary amine catalyst. It plays a crucial role in balancing the different chemical reactions that occur during the formation of polyurethane materials, such as foams.

PMDTA is recognized as a highly active catalyst, primarily for the blowing reaction (the reaction between isocyanate and water), which generates carbon dioxide gas to expand the foam. rsc.orgnih.gov Due to its strong foaming effect, it is particularly valuable in the production of rigid polyurethane foams, including polyisocyanurate (PIR) panels. rsc.orgrsc.org Its catalytic activity helps to improve the flowability of the foam mixture, which enhances the manufacturing process and the quality of the final product. nih.gov

The table below outlines the primary functions of PMDTA in polyurethane foam production.

Polyurethane Foam TypePrimary Catalytic Role of PMDTACommon Co-catalystKey Benefits
Rigid Foam (including PIR) Strong blowing (foaming) catalyst. rsc.orgrsc.orgDMCHA. rsc.orgrsc.orgnih.govImproves foam liquidity and processing. nih.gov
Flexible Foam High activity catalyst for fast foaming. nih.govOther amine or organometallic catalysts.Promotes high toughness and bearing capacity. nih.gov

Acceleration of Isocyanate-Polyol Reactions

In the synthesis of polyurethanes, PMDTA acts as a potent catalyst for the reaction between isocyanates and polyols. bdmaee.net The mechanism involves the activation of the isocyanate group by PMDTA, which lowers the activation energy required for the subsequent reaction with the hydroxyl group of the polyol. This catalytic action significantly increases the rate of urethane (B1682113) linkage formation. The bulky methyl groups on the PMDTA molecule provide steric hindrance that can help minimize unwanted side reactions. bdmaee.net Its liquid state ensures homogeneous distribution within the reaction mixture, contributing to a more controlled and efficient polymerization process.

The effectiveness of tertiary amine catalysts like PMDTA in polyurethane formation is well-established. They primarily function by activating the hydroxyl group of the alcohol, although activation of the isocyanate group has also been considered. paint.org This dual potential for activation contributes to its efficacy in accelerating the gelling reaction.

Selectivity for Isocyanate-Water Reactions

In polyurethane foam production, the reaction between isocyanate and water, known as the blowing reaction, is crucial for generating carbon dioxide gas, which creates the foam structure. While PMDTA is a strong gelling catalyst, its selectivity towards the isocyanate-water reaction is also a key consideration. Tertiary amine catalysts can influence the balance between the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.

Epoxy Resin Curing and Polymerization

PMDTA also finds application as a catalyst in the curing of epoxy resins. sigmaaldrich.com In these systems, it can act as an accelerator for the reaction between the polyepoxide and a cross-linking agent. The catalytic activity of amines in epoxy curing is a well-known phenomenon, where they can facilitate the ring-opening polymerization of the epoxy groups. google.com

The curing process can be influenced by various factors, including the type and concentration of the catalyst. The use of a catalyst like PMDTA can lead to a higher cross-link density in the final cured product. google.com This, in turn, affects the material's thermal and mechanical properties. The choice of catalyst can significantly impact the gel time and the glass transition temperature (Tg) of the cured epoxy resin.

Radical Coupling Polymerization (RCP)

Radical coupling reactions are fundamental in various polymerization strategies for creating carbon-carbon bonds and building polymer chains. nih.gov These reactions can be used to generate linear polymers through the direct coupling of biradicals. nih.gov

Applications in Materials Science

Thermoresponsive Polymers (TRPs) Synthesis

PMDETA is a crucial component in the synthesis and design of thermoresponsive polymers (TRPs). sigmaaldrich.com These "smart" materials exhibit reversible changes in their physical properties, such as solubility or conformation, in response to temperature fluctuations. sigmaaldrich.com This characteristic makes them highly valuable for applications in drug delivery systems, smart materials, and responsive coatings. sigmaaldrich.com

When incorporated into a polymer's structure, PMDETA helps to confer this thermoresponsive behavior. sigmaaldrich.com The mechanism involves enabling reversible changes in the polymer's solubility or conformation as the temperature changes, which is the defining characteristic of TRPs. sigmaaldrich.com

Specialty Polymers and Block Copolymers Production

PMDETA's role as a ligand is central to its application in producing specialty polymers and block copolymers. sigmaaldrich.com It forms complexes with transition metals, which then act as catalysts in various polymerization reactions. sigmaaldrich.com This catalytic activity allows for the synthesis of polymers with modified and highly specific properties, suitable for a wide array of industrial uses, including thermoplastics, elastomers, and coatings. sigmaaldrich.com Block copolymers, which consist of two or more different polymer blocks joined by covalent bonds, can self-organize into ordered nanostructures, making them useful as templates for nanomaterials. mdpi.comnih.gov The use of PMDETA in controlled polymerization techniques facilitates the creation of these advanced materials. sigmaaldrich.com

Hydrogel Synthesis (e.g., Polyacrylamide Hydrogels)

In the synthesis of polyacrylamide hydrogels, PMDETA functions as a multifunctional initiating and cross-linking agent. sigmaaldrich.com Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. researchgate.net The inclusion of PMDETA in the synthesis process significantly enhances the mechanical properties of the resulting hydrogels, such as toughness and resilience. sigmaaldrich.com Notably, this improvement in physical strength is achieved without compromising the biocompatibility of the material. sigmaaldrich.com

Table 1: Effect of PMDETA on Polyacrylamide Hydrogel Properties

PropertyStandard Polyacrylamide HydrogelPolyacrylamide Hydrogel with PMDETA
Role of PMDETA N/AMultifunctional initiating and cross-linking agent sigmaaldrich.com
Toughness StandardImproved sigmaaldrich.com
Resilience StandardImproved sigmaaldrich.com
Biocompatibility MaintainedMaintained sigmaaldrich.com

Polyolefin-Polystyrene Copolymers

PMDETA is utilized as an initiator in the synthesis of polyolefin-polystyrene copolymers. sigmaaldrich.com Research has shown that polystyrene (PS) chains can be efficiently grown from a (polyolefinyl)2Zn precursor by adding styrene (B11656) monomers after treatment with t-BuLi and PMDETA. mdpi.com This process allows for the creation of polyolefin-block-polystyrene (PO-block-PS) copolymers. mdpi.com One study identified Pentylallyl-Li⋅(PMDTA) as the most effective initiator for growing PS chains from (polyolefinyl)2Zn, leading to a substantial increase in molecular weight, though with some generation of homo-polystyrene. mdpi.com

Table 2: Research Findings on Polyolefin-Polystyrene Copolymer Synthesis

Initiator SystemPrecursorResulting CopolymerKey Finding
t-BuLi and PMDETA(polyolefinyl)2ZnPO-block-PSEfficiently grows polystyrene chains from the precursor. mdpi.com
Pentylallyl-Li⋅(PMDTA)(polyolefinyl)2ZnPO-block-PSIdentified as the best initiator, significantly increasing molecular weight. mdpi.com

Side-Chain Azobenzene (B91143) Poly(meth)acrylates

PMDETA serves as a catalyst in conjunction with copper(I) bromide (CuBr) for the synthesis of side-chain azobenzene poly(meth)acrylates. sigmaaldrich.com This synthesis is achieved through the atom transfer radical polymerization (ATRP) technique. sigmaaldrich.comnih.gov Researchers have successfully polymerized several (meth)acrylates containing azobenzene groups using the PMDETA/CuBr catalytic system with ethyl 2-bromoisobutyrate as an initiator. nih.gov This method allows for the creation of photoresponsive polymers with potential applications in optical technologies. nih.govresearchgate.net The optimization of polymerization conditions using this catalytic system enables the production of narrowly dispersed polymers with controlled molecular weights. nih.gov

Table 3: Catalytic System for Azobenzene Poly(meth)acrylate Synthesis

ComponentFunction
1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) Catalyst (Ligand) sigmaaldrich.comnih.gov
Copper(I) Bromide (CuBr) Catalyst (Metal Source) sigmaaldrich.comnih.gov
Ethyl 2-bromoisobutyrate (EBriB) Initiator nih.gov
Polymerization Method Atom Transfer Radical Polymerization (ATRP) sigmaaldrich.comnih.gov

Multifunctional Silicone Acrylate (B77674) Prepolymers for UV-Curable Coatings

In the production of multifunctional silicone acrylate prepolymers for UV-curable coatings, PMDETA is employed as a catalyst. sigmaaldrich.com UV-curable coatings are valued for their rapid curing times and environmental benefits. The synthesis of these prepolymers often involves hydrosilylation reactions. researchgate.netresearchgate.net These prepolymers can contain multiple acrylate groups, which participate in the UV curing process, leading to high curing activity. researchgate.netresearchgate.net The resulting coatings can exhibit excellent heat resistance, hydrophobicity (with high water contact angles), and transparency, making them suitable for applications such as anti-smudge coatings. researchgate.netbohrium.com The incorporation of silicone improves properties like flexibility and impact resistance in the final cured film. radtech.org

Table 4: Properties of UV-Cured Films from Silicone Acrylate Prepolymers

PropertyValue/Observation
Curing Method UV Curing researchgate.netresearchgate.net
Transparency >95% on PET substrate researchgate.netresearchgate.net
Thermal Stability Stable up to 352.2 to 386.8 °C researchgate.netresearchgate.net
Water Contact Angle 100° to 105° researchgate.netbohrium.com
Surface Energy 20.69 to 24.58 mN/m researchgate.net
Potential Application Anti-smudge coatings researchgate.netbohrium.com

Coatings and Paints Formulations

This compound is a key ingredient in the formulation of various coatings and paints, primarily acting as a catalyst. nih.gov Its most prominent role is in polyurethane (PU) systems, where it effectively catalyzes the reaction between isocyanates and polyols. sinocurechem.commofanpu.com As a highly active amine catalyst, PMDETA influences both the gelling and blowing reactions (foaming), which is particularly crucial in the production of polyurethane foam coatings. sinocurechem.commofanpu.commofanpu.com This catalytic activity allows for the control of curing times and the development of specific physical properties in the final coating.

In addition to polyurethanes, PMDETA is utilized in the synthesis of prepolymers for advanced coating systems. For instance, it serves as a catalyst in the creation of multifunctional silicone acrylate prepolymers, which are essential components in UV-curable coatings. These coatings are valued for their rapid curing speeds and durable finishes. The compound also plays a role in the development of thermoresponsive polymers, which can be used to create "smart" coatings that change their properties in response to temperature variations. The ability to fine-tune reaction kinetics and polymer architecture makes PMDETA a valuable tool for formulators seeking to develop coatings with enhanced durability, specific curing profiles, and novel functionalities. olinepoxy.com

Table 1: Role of this compound in Coatings
Coating SystemFunction of PMDETAKey Outcome/BenefitReference
Polyurethane (PU) CoatingsHighly active catalyst for isocyanate-polyol reactionControls curing profile; balances foaming and gelling reactions. sinocurechem.commofanpu.com
UV-Curable CoatingsCatalyst for silicone acrylate prepolymer synthesisEnables the formation of precursors for rapid-curing, durable coatings.
Responsive ("Smart") CoatingsComponent in thermoresponsive polymer synthesisImparts temperature-responsive properties to the coating.

Adhesives and Sealants

The utility of this compound extends to the formulation of adhesives and sealants, where it is again primarily used for its catalytic properties. nih.gov In polyurethane-based adhesives, which are known for their strong and flexible bonding capabilities, PMDETA can accelerate the curing process. mdpi.comspecialchem.com Tertiary amines are frequently employed as catalysts in both one-component and two-component polyurethane adhesives to ensure efficient polymerization and the development of optimal bond strength. mdpi.comgoogleapis.com

The compound's role is analogous in sealant formulations. For example, in resin-based dental sealants, tertiary amines can act as activators in the auto-polymerization process, initiating the chemical reactions that cause the material to set and form a durable protective barrier. ejpd.eunih.gov By controlling the curing reaction, PMDETA helps ensure that adhesives and sealants achieve the desired mechanical properties, such as adhesion strength, elasticity, and durability, which are critical for their performance in various applications, from construction to automotive assembly. eapd.eupcc.eu

Table 2: Function of this compound in Adhesives & Sealants
Product TypeSystemFunction of PMDETAImpact on PropertiesReference
AdhesivesPolyurethane (PU)Curing catalystAccelerates cure speed, enhances bond strength and flexibility. mdpi.comspecialchem.com
SealantsResin-basedPolymerization activator/catalystControls setting time, ensures formation of a durable, cohesive barrier. ejpd.eunih.gov

Supramolecular Polymerization

In the advanced field of polymer chemistry, this compound is highly valued as a ligand in controlled polymerization techniques, which are used to construct complex, well-defined polymer architectures and supramolecular assemblies. wikipedia.org As a tridentate ligand, it can coordinate with a central metal atom, modifying its reactivity and enabling precise control over the polymerization process. wikipedia.orgsmolecule.com

One of the most significant applications is in Atom Transfer Radical Polymerization (ATRP). In conjunction with a copper (I) halide, such as copper (I) bromide (CuBr), PMDETA forms a catalyst complex that facilitates the controlled growth of polymer chains. This method allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. Similarly, in organolithium chemistry, PMDETA is used to deaggregate and stabilize highly reactive organolithium initiators. wikipedia.orgsmolecule.com This enhanced control is crucial for the living polymerization of various monomers, enabling the creation of well-defined polymers and block copolymers with tailored properties. smolecule.com The ability of PMDETA to form stable complexes and modulate catalyst activity makes it an indispensable tool for designing and synthesizing advanced materials with precise structural and functional properties. nih.gov

Table 3: this compound in Controlled Polymerization
Polymerization TechniqueRole of PMDETACo-Catalyst/InitiatorResulting Polymer CharacteristicsReference
Atom Transfer Radical Polymerization (ATRP)LigandCopper (I) Halides (e.g., CuBr)Controlled molecular weight, low dispersity, complex architectures.
Anionic PolymerizationLigand/StabilizerOrganolithium compounds (e.g., n-BuLi)Synthesis of well-defined polymers and block copolymers. wikipedia.orgsmolecule.com

Analytical Chemistry Methodologies Involving 1,1,4,7,7 Pentamethyldiethylenetriamine

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of molecules in solution. In the context of 1,1,4,7,7-Pentamethyldiethylenetriamine, NMR studies have been instrumental in understanding its role as a ligand in various chemical systems.

Ligand Effects on Selectivity (e.g., CO2 incorporation)

The electronic and steric properties of PMDETA as a ligand can significantly influence the selectivity of chemical reactions. One area of investigation has been its effect on the incorporation of carbon dioxide (CO2) into organic molecules. While specific studies detailing the direct impact of PMDETA on the selectivity of CO2 incorporation are not extensively documented in publicly available literature, the principles of ligand effects in catalysis are well-established. For instance, in catalytic systems, the coordination of PMDETA to a metal center can modify the electron density and steric environment around the metal, thereby influencing the binding and activation of CO2 and the subsequent insertion into a substrate.

NMR spectroscopy, particularly 13C NMR, is a key technique for monitoring such reactions. researchgate.net By using 13C-labeled CO2, researchers can track the formation of different products and determine the regioselectivity and stereoselectivity of the incorporation reaction. The chemical shifts of the newly formed carboxylate or carbonate groups in the 13C NMR spectrum provide direct evidence of the reaction's outcome. While detailed comparative data for PMDETA's specific influence on CO2 incorporation selectivity is sparse, related research on other amine ligands demonstrates the utility of this approach. researchgate.netnih.gov

Complexation and Aggregation Studies

Organolithium reagents are known to exist as aggregates in solution, and the addition of coordinating ligands like PMDETA can break down these aggregates, leading to changes in reactivity. NMR spectroscopy, particularly 1H, 7Li, and 13C NMR, is a primary tool for studying these complexation and aggregation phenomena. scielo.br

The addition of PMDETA to solutions of organolithium compounds results in observable changes in the NMR spectra. For example, the chemical shifts of the protons and carbons of the organolithium reagent, as well as the lithium signal itself, can shift upon coordination with PMDETA. These shifts provide information about the changes in the electronic environment of the nuclei upon complexation.

Furthermore, NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the size of aggregates in solution. By measuring the diffusion coefficients of the species present, it is possible to determine whether the organolithium compound exists as a tetramer, dimer, or monomer in the presence of PMDETA. For instance, studies on phenyllithium (B1222949) have shown that PMDETA can convert it to a monomeric species in ether. wisc.edu Similarly, investigations into lithium acetylides have utilized DOSY NMR to understand their aggregation states in the presence of various ligands. nih.govrsc.org

Table 1: Representative 7Li NMR Chemical Shifts for Organolithium Aggregates with and without PMDETA (Illustrative)

CompoundSolventLigandAggregate State7Li Chemical Shift (ppm)
n-ButyllithiumHexaneNoneHexamer/Tetramer~1.0
n-ButyllithiumTHFNoneTetramer/Dimer~0.5
n-ButyllithiumTHFPMDETAMonomer~-0.5
PhenyllithiumEtherNoneTetramer/Dimer~1.5
PhenyllithiumEtherPMDETAMonomer~0.2

Note: The chemical shifts provided are illustrative and can vary depending on the specific conditions such as concentration and temperature.

Structural Elucidation of Complexes

NMR spectroscopy is a cornerstone technique for the structural elucidation of metal complexes involving PMDETA. By analyzing various NMR parameters, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the coordination environment and geometry of the complex can be determined.

For instance, in complexes where PMDETA is coordinated to a metal center, the 1H and 13C NMR spectra will show distinct signals for the different methyl and methylene (B1212753) groups of the PMDETA ligand. The coordination of the nitrogen atoms to the metal center leads to a change in the electronic environment of the neighboring protons and carbons, resulting in shifts in their resonance frequencies compared to the free ligand. researchgate.netlibretexts.org

In cases involving quadrupolar nuclei like 7Li, NMR can provide information about the symmetry of the lithium environment. goettingen-research-online.de The line width of the 7Li signal can indicate the degree of symmetry, with more symmetric environments generally leading to narrower lines. Furthermore, advanced NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between the metal center (if NMR active) and the protons and carbons of the PMDETA ligand, providing definitive evidence of coordination. scielo.br

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. This compound is frequently used as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. nih.gov

In the analysis of polymers synthesized using a PMDETA-based catalyst system, GPC is employed to determine key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov A low PDI value (typically close to 1.1) is indicative of a well-controlled polymerization, a hallmark of ATRP. researchgate.net

The GPC chromatogram of a polymer sample provides a visual representation of its molecular weight distribution. The elution volume is inversely proportional to the hydrodynamic volume of the polymer chains, meaning that larger molecules elute earlier than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weight, it is possible to construct a calibration curve and determine the molecular weight characteristics of the unknown polymer sample.

Table 2: Representative GPC Data for Polymers Synthesized by ATRP using a PMDETA-based Catalyst

MonomerInitiatorMn (GPC, g/mol )Mw (GPC, g/mol )PDI (Mw/Mn)
Methyl MethacrylateEthyl α-bromoisobutyrate25,00027,5001.10
Styrene (B11656)1-Phenylethyl bromide32,00035,2001.10
n-Butyl Acrylate (B77674)Methyl 2-bromopropionate45,00050,4001.12
Tri(ethylene glycol) methyl ether methacrylateBenzyl 2-bromoisobutyrate27,50031,0751.13

Note: These values are illustrative and depend on the specific reaction conditions such as monomer/initiator ratio, reaction time, and temperature. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) for Purity and Product Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC/MS is primarily used for two main purposes: assessing the purity of the compound and analyzing the products of reactions in which it is involved.

For purity analysis, a sample of PMDETA is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling point and affinity for the stationary phase of the GC column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries. thermofisher.com The purity of the PMDETA can be determined by integrating the peak areas of the main component and any detected impurities.

In product analysis, GC/MS is used to identify and quantify the various products formed in a chemical reaction. For example, in a reaction where PMDETA is used as a catalyst or reagent, a sample of the reaction mixture can be analyzed by GC/MS to determine the conversion of the starting materials and the yield of the desired products, as well as to identify any byproducts that may have formed. rsc.org

Biochemical and Biological Relevance of 1,1,4,7,7 Pentamethyldiethylenetriamine

Role as a Ligand in Biochemical Studies

In the realm of biochemistry, the principal role of PMDTA is that of a ligand which binds to metal ions to form coordination complexes. smolecule.com It is a flexible, tridentate amine that can wrap around a metal center, binding through its three nitrogen atoms. wikipedia.org This property is harnessed in biochemical studies to create stable, well-defined metal complexes that can be used to probe the function of metal ions in biological systems or to model the active sites of metalloenzymes.

The formation of these complexes allows researchers to control the metal ion's reactivity, solubility, and stability, making them suitable for various experimental conditions. smolecule.comwikipedia.org For instance, PMDTA has been utilized in Nuclear Magnetic Resonance (NMR) studies to investigate complexation and aggregation processes, providing insights into the behavior of metal ions in solution. thermofisher.comcymitquimica.comfishersci.ca

Table 1: Properties of 1,1,4,7,7-Pentamethyldiethylenetriamine as a Ligand

Property Description
Coordination Acts as a tridentate ligand, binding metal ions via three nitrogen atoms. smolecule.comwikipedia.org
Flexibility The molecule's structure is flexible, allowing it to form stable complexes with a variety of metal ions. wikipedia.org
Stability Forms stable complexes, which helps in preventing unwanted side reactions and allows for controlled studies. smolecule.com

| Solubility | Can improve the solubility of metal compounds in organic solvents, facilitating their use in various biochemical assays. smolecule.com |

Influence on Biochemical Pathways Involving Metal Ions

The ability of PMDTA to form complexes with metal ions can influence biochemical pathways where these ions play a crucial role. smolecule.com Transition metals like copper are essential for numerous biological processes, and their activity is often mediated by their coordination environment. nih.govnih.gov By complexing with these metals, PMDTA can modulate their redox potential and steric accessibility, thereby influencing their interaction with biological molecules.

Research has shown that copper(II) complexes with PMDTA exhibit antioxidant and anti-inflammatory activity. researchgate.net The specific nature of the ligand, in this case PMDTA, combined with other coordinated groups (pseudohalides), was found to be significant for the reducing activity of the complex. researchgate.net For example, studies on related complexes indicated that the presence of an isoselenocyanato (NCSe) group led to higher reducing activity compared to an isothiocyanato (NCS) group, highlighting the tunable nature of these complexes. researchgate.net This suggests that PMDTA-metal complexes can participate in redox-sensitive pathways, potentially mitigating oxidative stress.

Table 2: Observed Biochemical Influence of PMDTA-Metal Complexes

Complex Type Observed Influence/Activity Potential Biochemical Pathway
Copper(II)-PMDTA Antioxidant/anti-inflammatory activity. researchgate.net Pathways involving reactive oxygen species (ROS) and inflammatory responses.

| Copper(II)-PMDTA | The nature of the metal and coordinated pseudohalides plays a crucial role in the reducing activity. researchgate.net | Electron transfer reactions and redox signaling. |

Research Directions in Biological Activity

While the biological activity of PMDTA itself is not extensively documented, its role as a versatile ligand opens several avenues for future research. smolecule.com The primary direction lies in the synthesis and evaluation of its metal complexes for potential therapeutic applications. smolecule.comnih.gov

Given that many copper complexes are being investigated for their antimicrobial, antifungal, and anticancer properties, PMDTA-copper complexes represent a promising area of exploration. nih.govnih.gov The demonstrated antioxidant activity of certain PMDTA-copper complexes provides a foundation for designing new compounds with enhanced biological potential. researchgate.net Future research could focus on:

Systematic Screening: Synthesizing a library of PMDTA complexes with various biologically relevant transition metals (e.g., copper, zinc, nickel) and screening them for a range of biological activities, including antimicrobial and cytotoxic effects.

Mechanism of Action: Investigating how these complexes interact with biological targets such as DNA, proteins, and enzymes to understand their mode of action. The redox activity of copper ions is known to be a key mechanism for the antibacterial action of its complexes. nih.gov

Structural Modification: Modifying the PMDTA ligand or other components of the complex to fine-tune the pharmacological properties, such as stability, bioavailability, and target specificity. nih.gov

Further research is essential to fully elucidate the potential therapeutic applications and the detailed biochemical interactions of this compound and its metal complexes. smolecule.com

Advanced Topics and Future Research Directions

Mechanistic Studies of 1,1,4,7,7-Pentamethyldiethylenetriamine in Catalysis

This compound (PMDTA) plays a crucial role as a ligand in various catalytic systems, most notably in copper-catalyzed atom transfer radical polymerization (ATRP). Mechanistic studies have focused on understanding how PMDTA influences the catalytic cycle, particularly the activation and deactivation steps that govern the polymerization process. In ATRP, a transition metal complex, typically copper, reversibly activates a dormant alkyl halide initiator to generate radicals, which then propagate by adding to a monomer. The deactivation process involves the radical reacting with the higher oxidation state metal complex to regenerate the dormant species.

PMDTA, a tridentate nitrogen-based ligand, coordinates with the copper center, influencing its redox potential and steric environment. The structure of the resulting copper-PMDTA complex is critical to its catalytic activity. For instance, in copper(I)-mediated ATRP, the [Cu(PMDTA)Br] complex is a key species. The ratio of PMDTA to the copper(I) salt can affect the structure of the complex and, consequently, the activation rate constant (k_act). Studies have shown that the highest values of k_act for Cu(I)Br are often obtained at a 1:1 molar ratio of [PMDTA]/[Cu(I)Br] in more polar solvents. researchgate.net This is attributed to the formation of a neutral [Cu(PMDTA)Br] complex. researchgate.net The ligand's three nitrogen atoms provide strong coordination, making the copper complex more active compared to ligands with fewer nitrogen atoms or a mix of nitrogen and oxygen atoms. acs.org

The solvent also plays a significant role in the mechanism. In more polar media, the activation rate constants tend to be higher. acs.org However, the nature of the counterion can also influence the catalytic activity. For the PMDTA ligand, the effect of the counterion on the activation rate constant is less significant compared to other ligands like bipyridine. acs.org

Recent research has also explored the role of PMDTA in photo-induced ATRP under open-air conditions. In these systems, a copper(II) bromide/PMDTA complex can be involved in a synergistic process with light to achieve a well-controlled and rapid polymerization. nih.gov Density Functional Theory (DFT) studies have been employed to support the catalytic role of copper-PMDTA complexes in such advanced polymerization techniques. nih.gov

Development of Novel Polymer Architectures

The versatility of this compound as a ligand in controlled radical polymerization techniques, particularly ATRP, has enabled the synthesis of a wide array of novel and complex polymer architectures. These include block copolymers and star polymers, which have tailored properties for various advanced applications.

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) linked together. The use of PMDTA in ATRP allows for the synthesis of well-defined block copolymers by sequential monomer addition. For example, a macroinitiator can be synthesized in a first step, and then a second monomer is added to grow a new block from the chain end of the first block. This method has been used to create various block copolymers, such as those based on poly(methyl methacrylate) (PMMA) and poly(isobutyl vinyl ether) through a combination of different polymerization techniques. acs.org The CuBr/PMDETA catalyst system is also employed in the synthesis of tri-armed star block copolymers. acs.org

Star Polymers: Star polymers are macromolecules with multiple linear polymer chains ("arms") radiating from a central core. The synthesis of star polymers can be achieved through several strategies, including the "arm-first" and "core-first" methods. In the arm-first approach, linear polymer arms are first synthesized and then attached to a multifunctional core. PMDTA is instrumental in preparing these linear arms with controlled molecular weight and low dispersity via ATRP. Supramolecular chemistry principles, such as host-guest interactions and coordination-driven self-assembly, are also being explored for the non-covalent synthesis of star polymers. bohrium.comresearchgate.net

The ability to create these complex architectures allows for the fine-tuning of material properties. For instance, amphiphilic block copolymers, which have both hydrophilic and hydrophobic segments, can self-assemble into micelles or other nanostructures in solution, making them useful for applications like drug delivery. researchgate.net

Green Chemistry Approaches in this compound Applications

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes, and the applications of this compound are no exception. Green chemistry principles are being applied to both the synthesis of PMDTA itself and its use in polymerization reactions.

One significant development is the exploration of alternative, greener routes for the synthesis of PMDTA. The traditional method often involves the use of formaldehyde (B43269), which raises safety and environmental concerns. rsc.org A more sustainable approach utilizes methanol (B129727) as a methylating agent for diethylenetriamine (B155796) (DETA) through a hydrogen borrowing mechanism. rsc.org This process, catalyzed by composite copper catalysts, offers a non-toxic alternative with high yields of PMDTA. rsc.org

In the realm of polymerization, green chemistry efforts focus on reducing the environmental impact of processes that use PMDTA as a ligand. This includes:

Use of Biobased Solvents: Researchers are investigating the use of biobased substitutes for harmful polar aprotic solvents in ATRP. nih.gov While challenges remain in achieving well-controlled polymerization in some of these green solvents with the Cu/PMDETA catalyst system, this is an active area of research. nih.gov

Aqueous Polymerization: Performing ATRP in water is a highly desirable green approach. While aqueous environments can introduce side reactions, the development of robust catalytic systems, including those with PMDTA, is a key objective. nih.gov

Reducing Catalyst Concentration: Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP aim to reduce the amount of copper catalyst needed, which is beneficial as copper can be toxic at high concentrations.

Photo-induced Polymerization: Light-mediated ATRP can be conducted under milder conditions and can be more energy-efficient than thermally initiated processes. nih.gov The development of open-air photo-ATRP using a Cu(II)Br2/PMDETA system reduces the need for stringent deoxygenating conditions. nih.gov

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling have become indispensable tools for gaining deeper insights into the behavior of this compound in various chemical systems. These methods allow researchers to study reaction mechanisms, predict the properties of molecules and materials, and design new catalysts and polymers with desired functionalities.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of PMDTA-metal complexes. nih.gov These calculations can provide valuable information about:

Catalyst Structure and Stability: DFT can be used to determine the most stable geometries of copper-PMDTA complexes in different oxidation states and with various counterions. This helps in understanding the nature of the active catalyst.

Reaction Mechanisms: Computational studies can elucidate the intricate steps of catalytic cycles, such as the activation and deactivation pathways in ATRP. nih.gov By calculating the energies of intermediates and transition states, researchers can understand the kinetics and thermodynamics of the reaction. For instance, DFT studies have supported the proposed catalytic role of a [{Cu(PMDETA)}2(O22–)]2+ complex in open-air photo ATRP. nih.gov

Ligand Effects: Molecular modeling can be used to compare the effects of different ligands on the catalytic activity. By systematically modifying the structure of the ligand in silico, it is possible to predict which ligands will lead to more efficient catalysts.

Beyond catalysis, computational methods are also employed to study the properties of polymers synthesized using PMDTA. For example, molecular dynamics simulations can be used to investigate the self-assembly of block copolymers into micelles and other nanostructures, providing insights into their morphology and behavior in solution.

Emerging Applications in Advanced Materials and Smart Systems

The unique properties of polymers synthesized using this compound as a ligand are paving the way for its use in a variety of advanced materials and smart systems. These materials are designed to respond to external stimuli, making them "smart" and suitable for a range of high-tech applications.

One of the key areas is the development of stimuli-responsive polymers , also known as "smart" polymers. nih.govnih.gov These materials can undergo significant changes in their physical or chemical properties in response to environmental triggers such as temperature, pH, light, or the presence of specific molecules. nih.gov

Thermoresponsive Polymers: PMDTA is used in the synthesis of thermoresponsive polymers. sigmaaldrich.com When incorporated into a polymer structure, it can impart the ability to reversibly change solubility or conformation with temperature variations. sigmaaldrich.com This property is highly valuable for applications in drug delivery systems, where a change in temperature can trigger the release of a therapeutic agent, as well as in smart coatings and sensors. sigmaaldrich.com

The controlled architectures, such as block copolymers and star polymers, enabled by PMDTA-mediated polymerization are also crucial for creating advanced materials:

Nanomaterials for Biomedical Applications: The ability to create well-defined block copolymers allows for the formation of self-assembled nanostructures like micelles. These can be used to encapsulate drugs, protecting them in the bloodstream and releasing them at a target site. researchgate.net

Advanced Coatings and Elastomers: Polymers synthesized with PMDTA find applications in thermoplastics, elastomers, and coatings, where controlled polymer architecture can lead to improved mechanical properties and performance. sigmaaldrich.com

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which focuses on non-covalent interactions, are increasingly being integrated with polymer science to create complex and functional materials. This compound plays a role in this field, particularly in the context of metal-ligand coordination and its influence on self-assembly processes.

Supramolecular polymers are formed through reversible, non-covalent bonds such as hydrogen bonding, metal coordination, and host-guest interactions. mdpi.com The dynamic nature of these bonds allows for the creation of materials with unique properties like self-healing and responsiveness to stimuli. mdpi.com

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. These interactions can be used to direct the self-assembly of polymers into specific architectures. For instance, star polymers can be synthesized using supramolecular cores formed through host-guest complexes. bohrium.com

In the context of stimuli-responsive supramolecular polymers, host-guest interactions are a key mechanism for achieving responsiveness. For example, the complexation of a specific ion (guest) by a crown ether (host) incorporated into a polymer chain can trigger a change in the polymer's properties. mdpi.com While PMDTA is not a macrocyclic host like a crown ether, the principles of reversible binding and molecular recognition are central to its function in more complex, dynamic systems.

Self-Sorting Supramolecular Polymerization

Extensive literature reviews and targeted searches of chemical databases have revealed no specific research detailing the direct role or participation of this compound (PMDTA) in the process of self-sorting supramolecular polymerization.

Self-sorting in supramolecular chemistry refers to the ability of different, non-covalently interacting molecules in a mixture to selectively assemble into distinct, well-defined aggregates. In the context of supramolecular polymerization, this would involve the formation of separate polymer chains from a mixture of different monomers, with each polymer type consisting exclusively of its own monomeric units. This process is governed by highly specific recognition events, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination, which dictate the selective association of complementary components.

The primary roles of this compound documented in scientific literature are as a tridentate ligand in organometallic chemistry and as a catalyst or co-catalyst in various conventional polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). While it is utilized in the synthesis of complex molecules and polymers, there is no evidence to suggest it acts as a recognition motif or a mediating agent that drives the self-sorting of different supramolecular polymer chains from a complex mixture.

One study noted the use of PMDTA as a ligand in the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to synthesize amphiphilic β-cyclodextrin dimers. researchgate.net The broader context of that research mentioned self-sorting in relation to other components, but did not implicate PMDTA in the self-sorting mechanism itself. researchgate.net The compound's function was limited to its role as a ligand in the synthetic step of creating the monomeric units.

Given the absence of direct research findings, a data table detailing research findings on this specific topic cannot be generated. Further investigation into novel applications of polydentate amine ligands in supramolecular systems may be a potential avenue for future research but is beyond the scope of current established knowledge.

Q & A

Basic: What are the optimal purification methods for PMDETA to ensure high catalytic activity in polymerization reactions?

PMDETA purity is critical for its efficacy as a ligand in controlled polymerization. Post-synthesis purification involves filtering the reaction mixture to remove solid catalysts, followed by gas chromatography (GC) analysis to confirm purity (>98% by weight). Catalyst reuse is feasible via backwashing, though gradual activity loss occurs over cycles (e.g., yields drop from 98.32% to ~97% after five batches). Key steps include maintaining controlled hydrogenation conditions (50°C, 5-hour formaldehyde addition) and rigorous solvent removal to eliminate trace water .

Basic: How does PMDETA function as a ligand in atom transfer radical polymerization (ATRP)?

PMDETA coordinates with Cu(I)/Cu(II) ions to stabilize the active catalyst complex in ATRP. Its polydentate structure (three nitrogen donors) modulates redox potential, enabling controlled radical generation and propagation. For example, in PEG diacrylate polymerization, a molar ratio of [PMDETA]:[CuCl₂] = 2:1 ensures optimal chain growth (Mn = 15,000–20,000 g/mol, Đ < 1.3). Deviations in ligand stoichiometry can lead to premature termination or poor molecular weight control .

Advanced: How does PMDETA influence reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

PMDETA accelerates CuAAC by promoting copper acetylide formation and reducing oxidative deactivation. In unsymmetrical 4,4′-bitriazole synthesis, PMDETA (1.2 equiv) enhances reaction rates by stabilizing Cu(I) intermediates, achieving yields of 52–86%. Comparative studies show that monodentate ligands (e.g., triethylamine) underperform due to weaker coordination, highlighting PMDETA’s role in maintaining catalytic turnover .

Advanced: What analytical techniques are critical for assessing PMDETA’s role in CO₂ absorption-induced phase separation?

In CO₂ capture systems, PMDETA’s protonated form interacts with bicarbonate ions, creating hydrophilic-hydrophobic phase separation. Techniques like time-resolved FTIR and dynamic light scattering (DLS) monitor solvent polarity shifts, while gas chromatography-mass spectrometry (GC-MS) quantifies CO₂ uptake. Phase boundaries are characterized by density differences (hydrophilic phase: ~1.2 g/cm³; hydrophobic: ~0.95 g/cm³), validated via thermogravimetric analysis (TGA) .

Advanced: How does PMDETA affect grafting efficiency in surface-initiated polymerizations on latex particles?

PMDETA enables room-temperature grafting by stabilizing Cu(0)/CuBr₂ catalysts in aqueous emulsion systems. For poly(N-acryloylmorpholine) brushes, TOF-SIMS and FTIR confirm successful surface functionalization when PMDETA is used at 2 mol% relative to initiator. Particle concentration (>20 wt%) and residual surfactants from emulsion polymerization are critical for maintaining colloidal stability during grafting .

Advanced: What structural factors make PMDETA effective in stabilizing platinum complexes for biomolecular interactions?

PMDETA’s methyl groups enhance steric bulk, stabilizing Pt(II) complexes like [Pt(Me₅dien)Cl]⁺ (Me₅dien = PMDETA). X-ray crystallography reveals bond angles of 116.1° (N1–Pt–Cl), which favor faster guanosine adduct formation compared to non-methylated analogs. Kinetic studies (UV-Vis, stopped-flow) show a 3× rate increase in 5’-GMP binding versus diethylenetriamine (dien)-based complexes .

Basic: What safety precautions are necessary when handling PMDETA in laboratory settings?

PMDETA is hygroscopic and flammable (flash point: 53°C). Storage under inert gas (N₂/Ar) is recommended to prevent oxidation. Incompatible with strong acids and oxidizing agents due to exothermic amine degradation. Spill management requires neutralization with dilute HCl (1 M) followed by adsorption (vermiculite) .

Advanced: How do solvent polarity and PMDETA concentration impact Mark-Houwink parameters in polymer synthesis?

In 2-butanone, PMDETA’s solvation effects reduce chain entanglement, yielding lower Mark-Houwink exponents (α = 0.5–0.6) compared to THF (α = 0.7). High PMDETA concentrations (>5 mol%) increase dispersity (Đ > 1.5) due to ligand crowding, as confirmed by triple-detector GPC (RI/viscometry/light scattering) .

Basic: What spectroscopic methods validate PMDETA’s coordination geometry in metal complexes?

¹H NMR (δ = 2.3–2.7 ppm for N–CH₃) and ESI-MS confirm bidentate vs. tridentate binding modes. X-ray absorption spectroscopy (XAS) edge features at 8985 eV (Cu K-edge) indicate Cu(I)–N bond lengths of 1.95–2.05 Å, consistent with trigonal planar coordination in ATRP systems .

Advanced: Why does PMDETA outperform non-methylated ligands in reversible-deactivation radical polymerization (RDRP)?

Methyl substituents lower the Cu(II)/Cu(I) redox potential (E₁/2 = +0.25 V vs. SCE for PMDETA vs. +0.45 V for diethylenetriamine), facilitating faster activation/deactivation cycles. Cyclic voltammetry and EPR studies correlate ligand structure with radical lifetime (τ = 10–100 ms), critical for living polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.